3-(1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amine group, a thioether group, a triazole ring, a quinazolinone ring, and an amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amine group might be introduced through a nucleophilic substitution reaction, while the triazole ring might be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly polar molecule with multiple potential sites for hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, while the amide group could undergo hydrolysis under acidic or basic conditions .Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives to explore their potential anticancer activity. These derivatives were evaluated in vitro against human neuroblastoma and colon carcinoma cell lines, showing significant to moderate cytotoxicity in some compounds, indicating their potential as anticancer agents (Reddy et al., 2015).
Benzodiazepine Binding Activity
Investigations into tricyclic heterocycles related to the structural framework of the compound have led to the synthesis of derivatives with high affinity for the benzodiazepine receptor. This research highlights the potential of these derivatives to function as potent benzodiazepine antagonists, demonstrating their versatility beyond their structural classification (Francis et al., 1991).
Antibacterial and Antioxidant Activities
The synthesis of fluorine-containing quinoline-4-carboxylic acids and their derivatives has been explored for their antibacterial activities. This study underscores the broader applicability of such compounds in addressing bacterial infections, providing a foundation for further exploration of their therapeutic potential (Holla et al., 2005). Additionally, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities, further emphasizing the diverse pharmacological applications of compounds within this structural class (Tumosienė et al., 2020).
Future Directions
properties
IUPAC Name |
3-[1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O3S/c1-14(2)26-20(32)10-11-30-22(34)17-6-4-5-7-19(17)31-23(30)28-29-24(31)35-13-21(33)27-16-9-8-15(3)18(25)12-16/h4-9,12,14H,10-11,13H2,1-3H3,(H,26,32)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCPNHHBSIRWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC(=O)NC(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide |
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